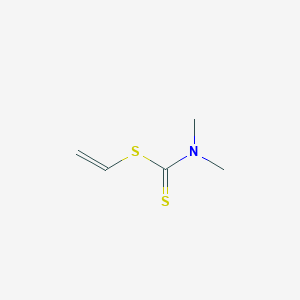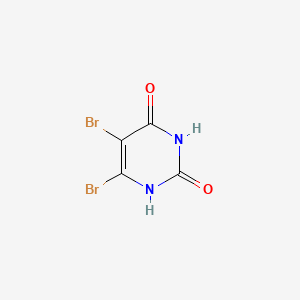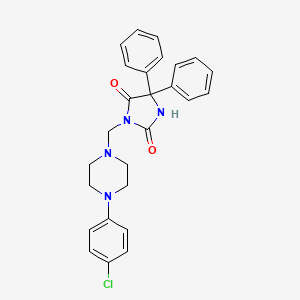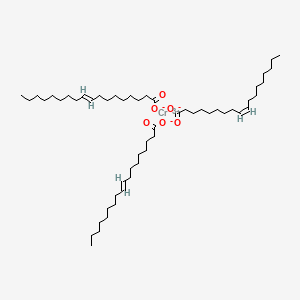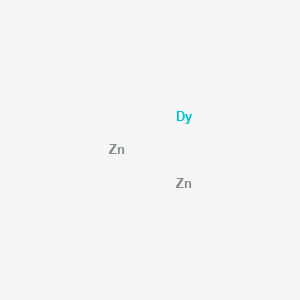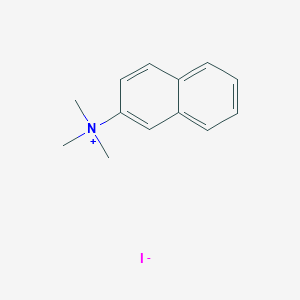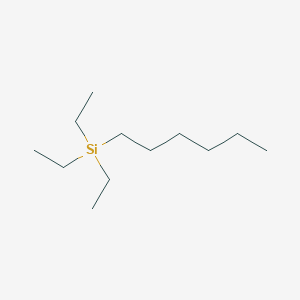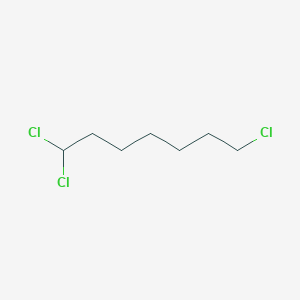
1,1,7-Trichloroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,7-Trichloroheptane is an organic compound with the molecular formula C7H13Cl3 It is a chlorinated hydrocarbon, characterized by the presence of three chlorine atoms attached to the first and seventh carbon atoms of a heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,7-Trichloroheptane can be synthesized through the chlorination of heptane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) or ultraviolet light to initiate the reaction. The process can be summarized as follows: [ \text{C7H16} + 3\text{Cl2} \rightarrow \text{C7H13Cl3} + 3\text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. This often involves controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 1,1,7-Trichloroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Thiols (e.g., ethanethiol) in the presence of iron carbonyls or chlorides.
Major Products:
Substitution: Formation of heptanol derivatives.
Reduction: Formation of 1,1-Dichloroheptane and other partially chlorinated heptanes.
Scientific Research Applications
1,1,7-Trichloroheptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study substitution and reduction reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving chlorinated hydrocarbons.
Medicine: Explored for its potential use in the development of pharmaceuticals, although its toxicity limits its direct application.
Mechanism of Action
The mechanism by which 1,1,7-Trichloroheptane exerts its effects involves the interaction of its chlorine atoms with various molecular targets. In substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. In reduction reactions, the chlorine atoms are removed, resulting in less chlorinated derivatives. The pathways involved include nucleophilic substitution and reductive dechlorination .
Comparison with Similar Compounds
1,1,1-Trichloroheptane: Similar structure but with all three chlorine atoms on the first carbon.
1,1,5-Trichloropentane: A shorter chain analog with three chlorine atoms.
1,1,3-Trichloropropane: An even shorter chain analog with three chlorine atoms.
Uniqueness: 1,1,7-Trichloroheptane is unique due to the positioning of its chlorine atoms, which affects its reactivity and the types of reactions it undergoes. The presence of chlorine atoms at both ends of the heptane chain allows for distinct substitution and reduction patterns compared to its analogs .
Properties
CAS No. |
17655-66-2 |
|---|---|
Molecular Formula |
C7H13Cl3 |
Molecular Weight |
203.5 g/mol |
IUPAC Name |
1,1,7-trichloroheptane |
InChI |
InChI=1S/C7H13Cl3/c8-6-4-2-1-3-5-7(9)10/h7H,1-6H2 |
InChI Key |
SRSIMCZNPAERMK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCl)CCC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)



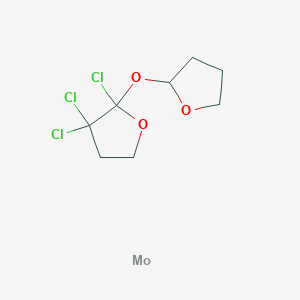
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)
